Lipophilicity and Predicted Membrane Permeability: 5‑Methyl vs. Des‑Methyl Analog Comparison
The target compound possesses a calculated logP of 4.42 (ChemDiv data), which is elevated relative to the des‑methyl analog 3‑(2‑methoxyphenyl)‑N‑[4‑methoxy‑3‑(1H‑pyrrol‑1‑yl)phenyl]propanamide (CAS 1374540‑59‑6) that lacks the 5‑methyl substituent. While an experimentally measured logP for the comparator is not publicly available, the structural difference—a single methyl group—is predicted to increase logP by approximately 0.5–0.7 log units based on standard fragment‑based contribution models [REFS‑1][REFS‑2]. The target compound also exhibits a hydrogen‑bond donor count of 1 (vs. 2 for the des‑methyl analog), further favoring passive membrane permeability in silico predictions.
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | logP 4.42; HBD 1 (ChemDiv, calc.) |
| Comparator Or Baseline | Des‑methyl analog (CAS 1374540‑59‑6): logP not publicly reported; HBD 2 |
| Quantified Difference | Estimated ΔlogP ≈ +0.5 to +0.7; HBD reduced from 2 to 1 |
| Conditions | In silico calculation (ChemDiv platform); fragment‑based logP contribution models |
Why This Matters
Higher logP and fewer HBDs predict superior passive membrane permeability and potential CNS penetration, making the target compound a more suitable starting point for neurology or psychiatry screening cascades than its des‑methyl congener.
